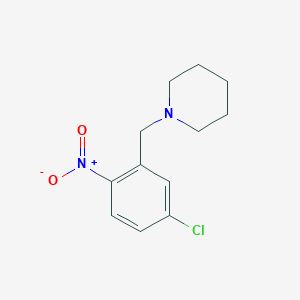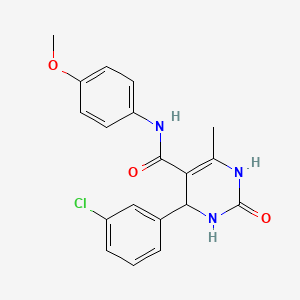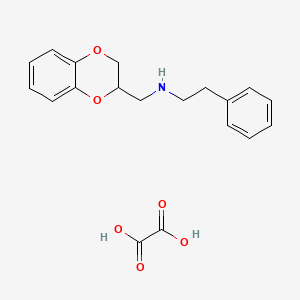![molecular formula C20H17N3O6S B5157948 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide, also known as DNTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNTMP is a member of the amide family, and its chemical structure consists of a propanamide backbone, a thienylmethyl group, and a dinitrophenoxyphenyl group.
作用機序
The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has also been shown to have anti-inflammatory activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide is its potential toxicity, which must be carefully controlled in experiments involving living organisms or cells.
将来の方向性
There are several future directions for research on 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide, including the investigation of its potential applications in drug delivery, the synthesis of new materials with improved properties, and the development of new anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide and its potential toxicity in living organisms.
合成法
The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide involves several steps, including the reaction of 3,5-dinitrophenol with 4-bromoanisole to form 4-(3,5-dinitrophenoxy)anisole, followed by the reaction of this intermediate with 2-thienylmethylamine to form the final product, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide. This synthesis method has been optimized to yield high purity and yield of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide.
科学的研究の応用
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been shown to possess anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In materials science, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been used as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics. In environmental science, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been investigated as a potential pollutant due to its persistence in the environment.
特性
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(21-13-19-2-1-9-30-19)8-5-14-3-6-17(7-4-14)29-18-11-15(22(25)26)10-16(12-18)23(27)28/h1-4,6-7,9-12H,5,8,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEJWCSZJWQGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)

![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)
![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)

![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)



![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)